molecular formula C6H5F3N2O B2375699 5-Amino-6-(trifluoromethyl)pyridin-2-ol CAS No. 1535999-70-2

5-Amino-6-(trifluoromethyl)pyridin-2-ol

Cat. No.: B2375699
CAS No.: 1535999-70-2
M. Wt: 178.114
InChI Key: ZUGQVCVZCFYOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-(trifluoromethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the diazotization of substituted 2-aminopyridines followed by fluorination . Another method includes the use of the Balz-Schiemann reaction, where 2-amino-5-nitropyridine is transformed through a series of reactions involving acetylation and subsequent fluorination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating agents and controlled reaction environments are crucial for the successful production of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

5-Amino-6-(trifluoromethyl)pyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-Amino-6-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate different biochemical processes .

Comparison with Similar Compounds

  • 5-Amino-3-(trifluoromethyl)pyridin-2-ol
  • 2-Amino-5-(trifluoromethyl)pyridine
  • 5-Amino-2-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 5-Amino-6-(trifluoromethyl)pyridin-2-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGQVCVZCFYOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.